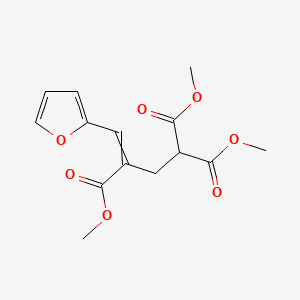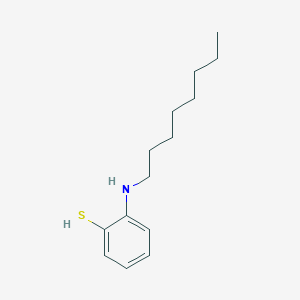![molecular formula C11H21NSn B12562056 8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 200350-61-4](/img/structure/B12562056.png)
8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-4-(trimethylstannyl)-8-azabicyclo[321]oct-2-ene is a bicyclic compound that features a unique structure with a stannyl group attached to the bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the following steps:
Formation of the bicyclic core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the stannyl group: The stannyl group can be introduced via a stannylation reaction, where a trimethylstannyl reagent is used to replace a suitable leaving group on the bicyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form organotin oxides.
Substitution: The stannyl group can be substituted with other functional groups using suitable reagents.
Reduction: The bicyclic core can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
Oxidation: Organotin oxides.
Substitution: Various substituted derivatives depending on the reagent used.
Reduction: Reduced bicyclic derivatives.
Aplicaciones Científicas De Investigación
8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Material Science: The compound’s properties may be explored for the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets through its stannyl group and bicyclic core. The stannyl group can participate in coordination with metal centers, while the bicyclic core can interact with biological macromolecules, potentially affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.1]oct-2-ene: Lacks the stannyl group but shares the bicyclic core.
4-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]octane: Similar structure but with different substitution patterns.
Uniqueness
8-Methyl-4-(trimethylstannyl)-8-azabicyclo[32
Propiedades
Número CAS |
200350-61-4 |
|---|---|
Fórmula molecular |
C11H21NSn |
Peso molecular |
286.00 g/mol |
Nombre IUPAC |
trimethyl-(8-methyl-8-azabicyclo[3.2.1]oct-3-en-2-yl)stannane |
InChI |
InChI=1S/C8H12N.3CH3.Sn/c1-9-7-3-2-4-8(9)6-5-7;;;;/h2-4,7-8H,5-6H2,1H3;3*1H3; |
Clave InChI |
DTHFFJJKAABINB-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1C(C=C2)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)
![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)

![dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate](/img/structure/B12562005.png)
![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)


![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)



![2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate](/img/structure/B12562063.png)
![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)

